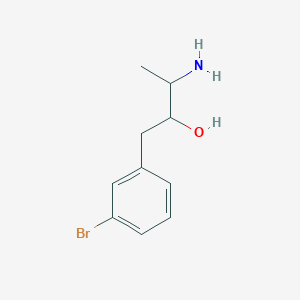

3-Amino-1-(3-bromophenyl)butan-2-ol

Descripción

3-Amino-1-(3-bromophenyl)butan-2-ol is a secondary alcohol derivative featuring a brominated aromatic ring and an amino group at the β-position. The compound’s structure combines a butan-2-ol backbone with a 3-bromophenyl substituent at the 1-position and an amino group at the 3-position. This configuration imparts unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry.

Propiedades

Fórmula molecular |

C10H14BrNO |

|---|---|

Peso molecular |

244.13 g/mol |

Nombre IUPAC |

3-amino-1-(3-bromophenyl)butan-2-ol |

InChI |

InChI=1S/C10H14BrNO/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3 |

Clave InChI |

SEWGHWTYHOOGIV-UHFFFAOYSA-N |

SMILES canónico |

CC(C(CC1=CC(=CC=C1)Br)O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Cytotoxicity of Halogenated Compounds

| Compound | Structure Type | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|---|

| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | α,β-unsaturated ketone | 100 | MCF7 |

| 3-Amino-1-(3-bromophenyl)butan-2-ol | Amino-alcohol | N/A | N/A |

Alcohol Derivatives with Aromatic Substituents

Bitertanol

Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) shares the butan-2-ol backbone but differs in substituents:

- Aromatic Group : Biphenyl-4-yloxy vs. 3-bromophenyl.

- Functional Groups: Bitertanol includes a triazole ring, enhancing antifungal activity, whereas 3-Amino-1-(3-bromophenyl)butan-2-ol’s amino group may facilitate interactions with amine-sensitive targets (e.g., GPCRs) .

- Physicochemical Properties: Bitertanol’s log P (lipophilicity) is higher due to the biphenyl group, whereas the bromophenyl and amino groups in 3-Amino-1-(3-bromophenyl)butan-2-ol balance lipophilicity and hydrophilicity.

Table 2: Structural and Functional Comparison

| Compound | Aromatic Substituent | Key Functional Groups | Biological Role |

|---|---|---|---|

| Bitertanol | Biphenyl-4-yloxy | Triazole, alcohol | Antifungal agent |

| 3-Amino-1-(3-bromophenyl)butan-2-ol | 3-Bromophenyl | Amino, alcohol | Potential bioactivity (e.g., GPCR modulation) |

Physicochemical Properties

- Boiling Point: The boiling point of alcohols correlates with branching and hydrogen bonding. For example, butan-2-ol (99°C) has a lower boiling point than butan-1-ol (118°C) due to reduced surface area . 3-Amino-1-(3-bromophenyl)butan-2-ol’s boiling point is expected to exceed both due to its larger molecular weight and polar functional groups.

- Solubility: The amino group enhances water solubility compared to purely aromatic derivatives like C3.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.